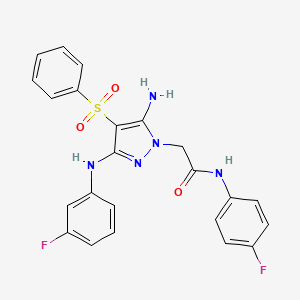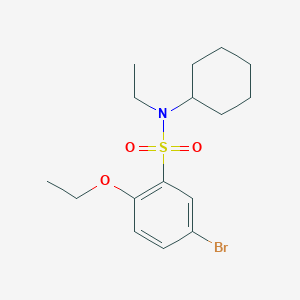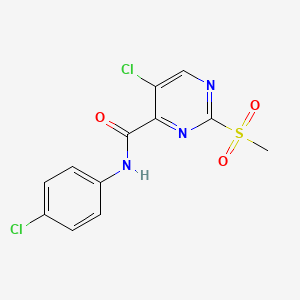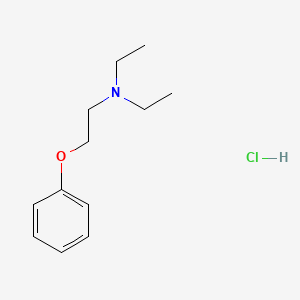![molecular formula C15H18FNO4 B2947981 7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid CAS No. 2361636-49-7](/img/structure/B2947981.png)
7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-fluoro-2-methylquinolin-8-ylboronic acid” is a chemical with the empirical formula C10H9BFNO2 and a molecular weight of 204.99 . Another related compound is “2- (1-fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid” with a molecular weight of 187.17 .
Synthesis Analysis
While specific synthesis methods for “7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid” were not found, there are publications dealing with the synthetic analogous and the synthesis of heteroannelated derivatives of 4-hydroxy-2-quinolones .Molecular Structure Analysis
The InChI code for “7-fluoro-2-methylquinolin-8-ylboronic acid” is 1S/C10H9BFNO2/c1-6-2-3-7-4-5-8(12)9(11(14)15)10(7)13-6/h2-5,14-15H,1H3 . For “2- (1-fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid”, the InChI code is 1S/C8H10FNO3/c1-8(2,4-9)7-10-3-5(13-7)6(11)12/h3H,4H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
The storage temperature for “7-fluoro-2-methylquinolin-8-ylboronic acid” is under -20C in an inert atmosphere . No further physical and chemical properties were found in the search results.Safety and Hazards
properties
IUPAC Name |
7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-5-4-11-9(8-17)6-10(16)7-12(11)13(18)19/h6-7H,4-5,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJXBVJGSUAMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947899.png)







![(1S,2R,4S,5S)-2-Methylbicyclo[2.2.1]heptane-2,5-diol](/img/structure/B2947912.png)


![5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2947919.png)
![6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester](/img/structure/B2947920.png)
